molecular formula C11H14INO2 B12573522 Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- CAS No. 193484-10-5

Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro-

Cat. No.: B12573522
CAS No.: 193484-10-5
M. Wt: 319.14 g/mol
InChI Key: PTIYJCCYZPATAB-UHFFFAOYSA-N
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Description

Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- is an organic compound with a complex structure It is a derivative of benzene, featuring various substituents including an iodine atom, a nitro group, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by iodination to add the iodine atom. The methyl group can be introduced through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as the use of concentrated nitric acid for nitration and iodine with a suitable oxidizing agent for iodination.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodine atom can be replaced by hydrogen or other substituents through reduction reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- exerts its effects depends on its specific interactions with other molecules. The nitro group can participate in electron transfer reactions, while the iodine atom can act as a leaving group in substitution reactions. The tert-butyl and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Similar structure but lacks the iodine and nitro groups.

    Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the iodine and nitro groups.

    Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-: Contains multiple nitro groups but lacks the iodine atom.

Uniqueness

Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- is unique due to the combination of substituents on the benzene ring. The presence of the iodine atom, nitro group, tert-butyl group, and methyl group imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

193484-10-5

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

5-tert-butyl-1-iodo-2-methyl-3-nitrobenzene

InChI

InChI=1S/C11H14INO2/c1-7-9(12)5-8(11(2,3)4)6-10(7)13(14)15/h5-6H,1-4H3

InChI Key

PTIYJCCYZPATAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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